

IACS-9439: A Deep Dive into CSF1R Binding Affinity and Selectivity

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Compound of Interest

Compound Name: IACS-9439

Cat. No.: B10821640

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IACS-9439 is a potent and highly selective, orally bioavailable inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a critical signaling protein involved in the regulation and differentiation of macrophages.[1][2][3][4] This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of **IACS-9439**, presenting key data in a structured format and detailing the experimental methodologies for core assays.

CSF1R Binding Affinity and Kinase Selectivity

IACS-9439 demonstrates exceptional potency against CSF1R with a reported inhibitory constant (K_i) of 1 nM.[1] Its high affinity for the target receptor is a key characteristic, enabling effective modulation of the CSF1R signaling pathway.

Binding Affinity against Type III Receptor Tyrosine Kinases

IACS-9439 exhibits significant selectivity for CSF1R over other closely related Type III receptor tyrosine kinases. The following table summarizes the dissociation constants (K_d) of **IACS-9439** for CSF1R and other kinases, highlighting its selectivity profile.

Kinase	Kd (nM)	Selectivity (Fold vs. CSF1R)
CSF1R	1	1
FLT3	9500	9500
cKIT	>10000	>10000
PDGFR α	>10000	>10000
PDGFR β	>10000	>10000

Data sourced from Czako et al., J. Med. Chem. 2020, 63, 17, 9888-9911.

Kinase Selectivity Profile

To further elucidate its specificity, **IACS-9439** was profiled against a panel of 97 different kinases at a concentration of 1 μ M. The results underscore the exquisite selectivity of **IACS-9439**, with CSF1R being the only kinase exhibiting greater than 90% inhibition. This high degree of selectivity minimizes the potential for off-target effects, a crucial attribute for a therapeutic candidate.

The following table summarizes the percentage of control observed for a selection of kinases from the DiscoverX screen.

Kinase	Percent of Control @ 1 μ M
CSF1R	<10
AAK1	98
ABL1	100
AURKA	100
BRAF	100
EGFR	100
ERBB2	100
FYN	100
JAK1	100
JAK2	100
LCK	100
MET	100
p38 α (MAPK14)	100
PIK3CA	100
SRC	100
VEGFR2 (KDR)	100

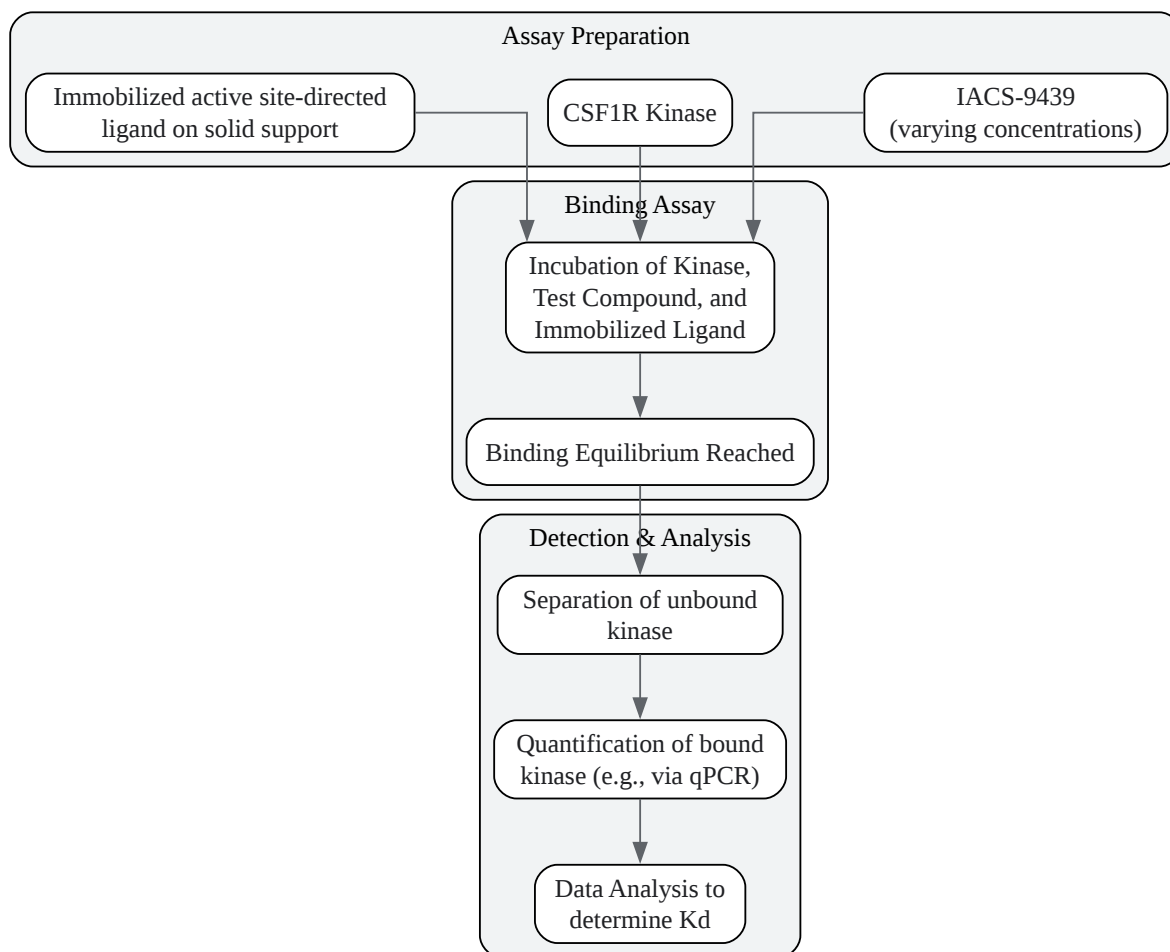
Data represents a partial list from the 97-kinase panel detailed in the supplementary information of Czako et al., J. Med. Chem. 2020, 63, 17, 9888-9911.

Experimental Protocols

The following sections detail the methodologies used to determine the binding affinity and selectivity of **IACS-9439**.

CSF1R Binding Affinity Assay (Competition Binding Assay)

The binding affinity of **IACS-9439** to CSF1R was determined using a competition binding assay format.



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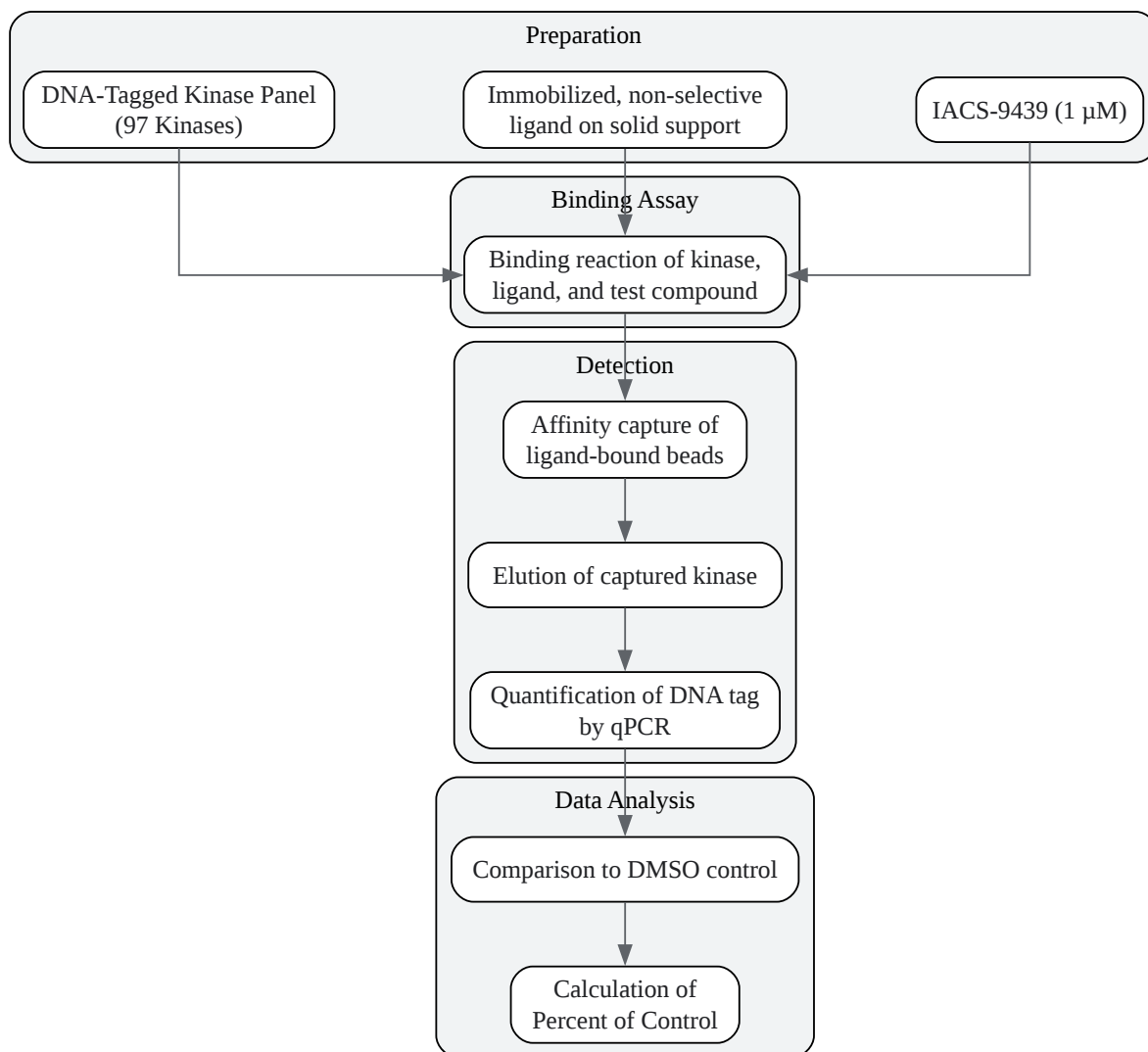
Competition Binding Assay Workflow

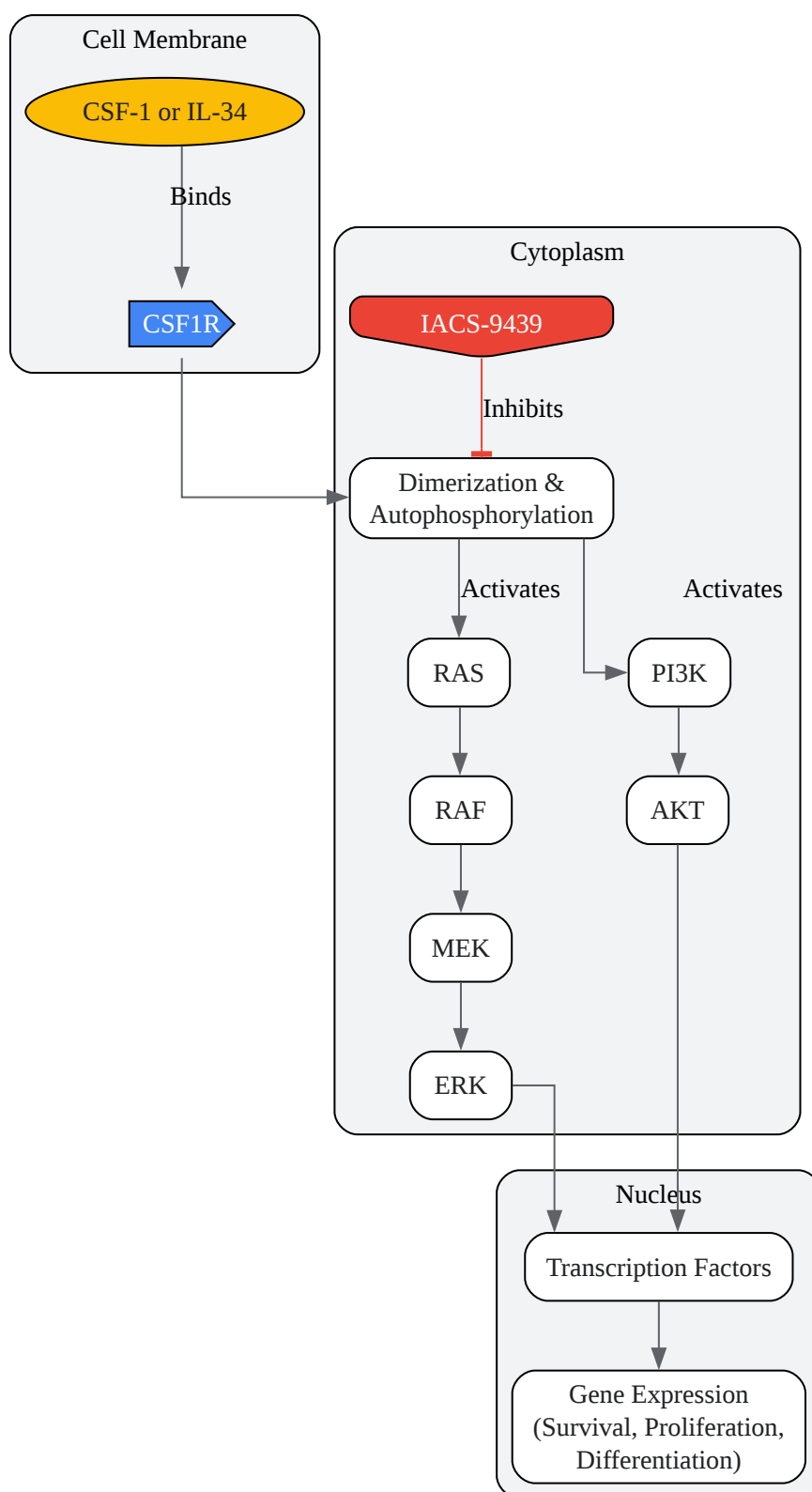
Protocol:

- Immobilization of Ligand: A proprietary, active-site directed ligand was immobilized on a solid support.
- Assay Mixture Preparation: The CSF1R enzyme was prepared in a solution containing the test compound (**IACS-9439**) at various concentrations.
- Binding and Incubation: The kinase-compound mixture was added to the immobilized ligand and incubated to allow for the binding to reach equilibrium. In this competitive format, the test compound and the immobilized ligand compete for binding to the kinase's active site.
- Separation and Washing: The solid support was washed to remove any unbound kinase.
- Quantification of Bound Kinase: The amount of kinase bound to the solid support was quantified. The primary publication for **IACS-9439** utilized a quantitative PCR (qPCR) method for this step.
- Data Analysis: The amount of bound kinase is inversely proportional to the affinity of the test compound. The dissociation constant (Kd) was calculated by fitting the data to a one-site binding model.

Kinase Selectivity Profiling (DiscoverX KINOMEScan)

The selectivity of **IACS-9439** was assessed using the KINOMEScan™ platform from DiscoverX.





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References

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